2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Description
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Derivatives
- Researchers have focused on the synthesis and characterization of various derivatives of this compound, exploring their potential as antimicrobial agents. For instance, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using related starting materials aimed at creating antimicrobial agents demonstrates the versatility of the core structure in generating biologically active compounds with potential antibacterial and antifungal activities comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Biological Screening for Various Activities
- The antimicrobial potential of derivatives has been a significant area of research, with some compounds showing promising antibacterial and antifungal activities. This highlights the compound's utility in developing new therapeutic agents against various microbial infections. For example, a study on the synthesis, characterization, and biological screening of certain derivatives showed that some compounds exhibited relatively more activity against acetylcholinesterase, suggesting potential applications in treating conditions associated with this enzyme's malfunctioning (Rehman et al., 2013).
Molecular Docking and Pharmacological Evaluation
- Molecular docking studies have been conducted to understand the binding affinities of these compounds to various biological targets, providing insights into their potential therapeutic applications. For instance, derivatives have been screened for antibacterial, antifungal, and anthelmintic activity, with molecular docking revealing similar binding poses as standards, indicating a good correlation between binding energy and in vitro data for active compounds (Khan et al., 2019).
Contribution to Novel Heterocyclic Compounds Development
- The compound serves as a precursor in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showcasing its role in developing new antibacterial agents. This reflects the broader research application of the compound in synthesizing heterocyclic structures with potential antibacterial properties (Azab et al., 2013).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-12-7-13(2)9-15(8-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-5-3-14(21)4-6-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGPRVUYYTYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
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